Cas no 163222-32-0 (4’-O-Benzyloxy Ezetimibe)

4’-O-Benzyloxy Ezetimibe structure
Nome del prodotto:4’-O-Benzyloxy Ezetimibe
Numero CAS:163222-32-0
MF:C31H27F2NO3
MW:499.547795534134
MDL:MFCD00937870
CID:65680
PubChem ID:10577302
4’-O-Benzyloxy Ezetimibe Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone
- 2-AZETIDINONE, 1-(4-FLUOROPHENYL)-3-[(3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL]-4-[4-(PHENYLMETHOXY)PHENYL]-, (3R,4S)-
- 1-(4-FLUOROPHENYL)-3-[(3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL]-4-[4-(PHENYLMETHOXY)PHENYL]-, (3R,4S)- 2-AZETIDINONE
- 4’-O-Benzyloxy Ezetimibe
- 4'-O-Benzyloxy Ezetimibe
- EZ-ETL
- 2-Azetidinone,1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-,[3R-[3a(S*),4b]]-
- (3R,4S)-4-[(4-Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-azetidinone
- 1-(4-Fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-benzyloxyphenyl)azetidin-2-one
- ZTB-8
- 4'-O-Benzyl EzetiMibe
- EzetiMibe Benzyl IMpurity
- Ezetimibe Impurity 14(Intermediate Impurity)
- (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one
- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-Fluorophenyl)-3-Hydroxypropyl]-4-[4-(Phenylmethoxy)phenyl]-Azetidinone
- KEYVFYMGVLFXQK-DYIKCSJPSA-N
- AK159959
- 2-AZETIDINONE, 1-(4-FLUOROPHENYL)-3-[(3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL]-4-[4-(PHENYLMETHOXY)PHENYL]-, (3R,4S
- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azet
- (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3(s)-hydroxypropyl]-4-(4-benzyloxyphenyl)-2-azetidinone
- 163222-32-0
- AMY19257
- (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
- 1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-(3R,4S)-2-azetidinone
- AC-8741
- AKOS024464695
- DTXSID101107850
- 2-Azetidinone,1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-
- SCHEMBL2046587
- DS-9698
- (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one
- CHEMBL173660
- MFCD00937870
- CS-0140352
- 1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-,(3R,4S)- 2-Azetidinone
- 4(S)-(4-Benzyloxyphenyl)-1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-azetidine-2-one
- C31H27F2NO3
- 1-(4-fluorophenyl)-3(R)-(3(S)-(4-fluorophenyl)-3-hydroxypropyl)-4(S)-(4-benzyloxyphenyl)-2-azetidinone
- 2-Azetidinone,1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-,(3R,4S)-
- C73140
- (3R,4S)-4-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one
- 1-(4-F
- 1-Phenyl-3R-[3-(4-Fluorophenyl-3S-Hydroxypropyl]-4S-(4-Hydroxyphenyl-AzetidiN-2-One
-
- MDL: MFCD00937870
- Inchi: 1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1
- Chiave InChI: KEYVFYMGVLFXQK-DYIKCSJPSA-N
- Sorrisi: FC1C([H])=C([H])C(=C([H])C=1[H])N1C([C@]([H])(C([H])([H])C([H])([H])[C@@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])F)O[H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Proprietà calcolate
- Massa esatta: 499.19600
- Massa monoisotopica: 499.19590005g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 37
- Conta legami ruotabili: 9
- Complessità: 707
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8
- XLogP3: 5.8
Proprietà sperimentali
- Colore/forma: No date available
- Densità: 1.270
- Punto di fusione: No date available
- Punto di ebollizione: 706.462°C at 760 mmHg
- Punto di infiammabilità: No date available
- PSA: 49.77000
- LogP: 6.82670
- Pressione di vapore: No date available
4’-O-Benzyloxy Ezetimibe Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,Room Temperature
4’-O-Benzyloxy Ezetimibe Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B286310-100mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 100mg |
$ 2027.00 | 2023-04-18 | ||
abcr | AB492215-250 mg |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, 95%; . |
163222-32-0 | 95% | 250mg |
€119.10 | 2023-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210992-25g |
4'-O-Benzyl Ezetimibe |
163222-32-0 | 97% | 25g |
¥6598 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R85290-1g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 1g |
¥456.0 | 2021-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210992-1g |
4'-O-Benzyl Ezetimibe |
163222-32-0 | 97% | 1g |
¥644 | 2023-04-15 | |
TRC | B286310-5 mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 5mg |
$ 145.00 | 2022-01-12 | ||
TRC | B286310-100 mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 100MG |
$ 1665.00 | 2022-01-12 | ||
Ambeed | A115873-5g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 97% | 5g |
$211.0 | 2025-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R85290-25g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 25g |
¥5426.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE801-200mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 97% | 200mg |
163.0CNY | 2021-08-04 |
4’-O-Benzyloxy Ezetimibe Letteratura correlata
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
163222-32-0 (4’-O-Benzyloxy Ezetimibe) Prodotti correlati
- 1376614-99-1(ent-Ezetimibe)
- 125072-69-7(2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)-)
- 163222-33-1(Ezetimibe)
- 163380-20-9(Ezetimibe Diacetate)
- 302781-98-2(Desfluoro EzetiMibe)
- 1093659-90-5(Ezetimibe-d)
- 438624-68-1(Ezetimibe-13C6)
- 163380-16-3((3’R)-Ezetimibe)
- 1805021-43-5(2-Cyano-3-(difluoromethyl)-6-methyl-4-(trifluoromethyl)pyridine)
- 2228636-37-9(2-(4-chloro-3-nitrophenyl)propan-2-yl(methyl)amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:163222-32-0)4’-O-Benzyloxy Ezetimibe

Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):190.0/295.0/598.0